Superior Growth Inhibition of M. tuberculosis Over Wild-Type and ClpC2-Mutant Strains
Homo-BacPROTAC6 demonstrates potent, strain-dependent growth inhibition of *M. tuberculosis*. It achieves a half-maximal inhibitory concentration (IC50) of 0.34 μM against wild-type (WT) Mtb and a significantly lower IC50 of 0.23 μM against a ∆clpC2 mutant strain. This differential sensitivity, where the compound is more potent against a strain lacking the ClpC2 paralog, highlights its primary engagement with the ClpC1 pathway and suggests a context-dependent efficacy profile that distinguishes it from non-degrader antibiotics [1].
| Evidence Dimension | Growth inhibition (IC50) |
|---|---|
| Target Compound Data | 0.34 μM (WT) and 0.23 μM (∆clpC2) |
| Comparator Or Baseline | Wild-type M. tuberculosis (0.34 μM) |
| Quantified Difference | 1.48-fold lower IC50 in ∆clpC2 strain compared to WT |
| Conditions | *M. tuberculosis* H37Rv strains, in vitro growth inhibition assay |
Why This Matters
This quantifies a strain-specific activity profile, confirming ClpC1 pathway engagement and highlighting its potential utility in targeting drug-resistant Mtb strains with altered Clp protease composition.
- [1] MedChemExpress. Homo-BacPROTAC6 Datasheet. Biological Activity: In Vitro. View Source
